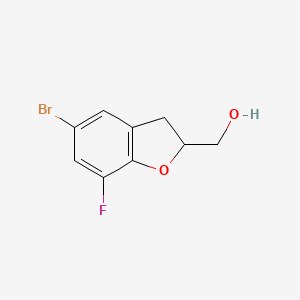
2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a propyl group and an ethanal group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde typically involves the alkylation of cyclohexane with propyl halides under Friedel-Crafts alkylation conditions. This is followed by the oxidation of the resulting 4-propylcyclohexane to introduce the ethanal group. The reaction conditions often require the use of Lewis acids such as aluminum chloride as catalysts and anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The ethanal group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propyl group can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens (chlorine, bromine), Lewis acids, elevated temperatures.
Major Products Formed:
Oxidation: 4-Propylcyclohexanecarboxylic acid.
Reduction: 4-Propylcyclohexaneethanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Propylcyclohexanol: Similar structure but with a hydroxyl group instead of an ethanal group.
4-Propylcyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanal group.
4-Propylcyclohexane: Lacks the ethanal group, making it less reactive in certain chemical reactions.
Uniqueness: 2-((1s,4r)-4-Propylcyclohexyl)acetaldehyde is unique due to the presence of both a propyl group and an ethanal group on the cyclohexane ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
1097627-86-5 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2-(4-propylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C11H20O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h9-11H,2-8H2,1H3 |
InChIキー |
CBOZMZUOCWAUQX-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5',6-dichloro-[3,3'-bipyridine]-5-carboxylate](/img/structure/B8441221.png)


![Ethyl 8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate](/img/structure/B8441237.png)
![2-[(1H-indazol-5-yloxy)methyl]benzyl-amine](/img/structure/B8441242.png)






![Methyl 4-[(4-methoxypyrrolidine-2-carbonyl)amino]benzoate](/img/structure/B8441303.png)
![4-[(s)-2-(4-p-Tolyloxy-phenoxymethyl)-pyrrolidin-1-yl]-butyric acid hcl](/img/structure/B8441311.png)
